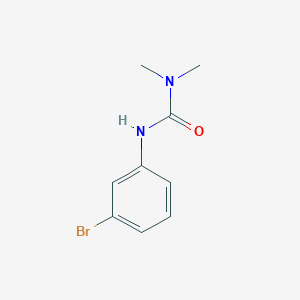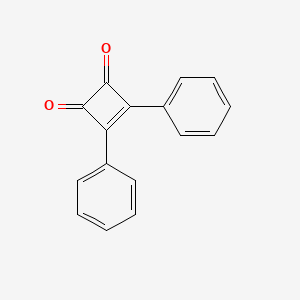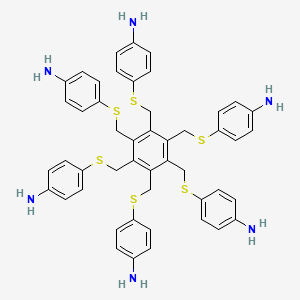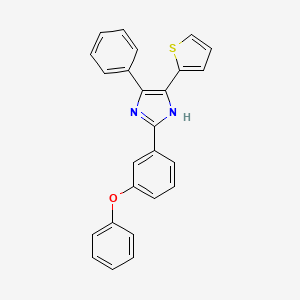
2-(3-phenoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether is a complex organic compound that features a unique structure combining phenyl, thienyl, and imidazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether typically involves multi-step organic reactions. One common method involves the reaction of 2-(diphenylmethylene)aminoacetonitrile with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one using 33% sodium hydroxide in acetonitrile at 0°C for 30 minutes . The product is then isolated and characterized using various spectroscopic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl and thienyl groups.
Common Reagents and Conditions
Oxidation: 4-phenyl-1,2,4-triazoline-3,5-dione in chloroform.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with 4-phenyl-1,2,4-triazoline-3,5-dione can yield disulfides, while reduction with lithium aluminum hydride can produce the corresponding alcohols.
Aplicaciones Científicas De Investigación
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its imidazole moiety, which is known to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functional compounds.
Mecanismo De Acción
The mechanism of action of phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether involves its interaction with molecular targets through its imidazole ring. The imidazole moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . This interaction can modulate enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether can be compared with similar compounds such as:
These compounds share structural similarities but differ in their functional groups and reactivity. Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether is unique due to its combination of phenyl, thienyl, and imidazole groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H18N2OS |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-(3-phenoxyphenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C25H18N2OS/c1-3-9-18(10-4-1)23-24(22-15-8-16-29-22)27-25(26-23)19-11-7-14-21(17-19)28-20-12-5-2-6-13-20/h1-17H,(H,26,27) |
Clave InChI |
KOJAWJKERPFKES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)
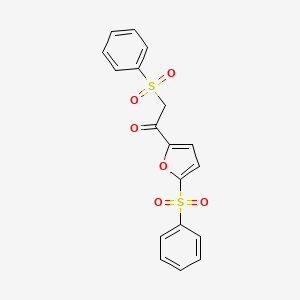

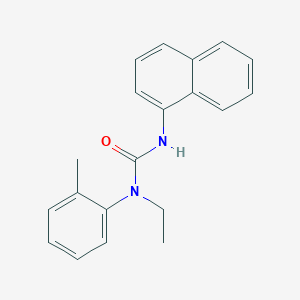
![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)
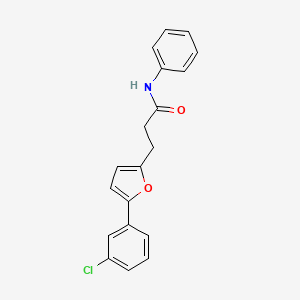
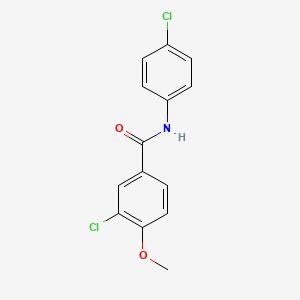
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)
